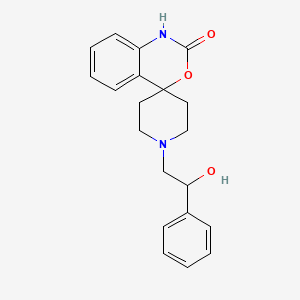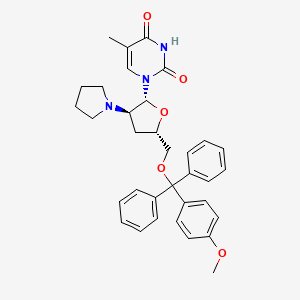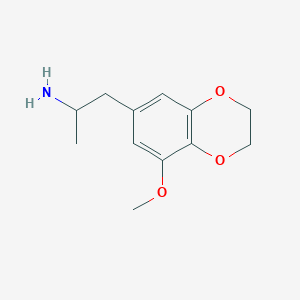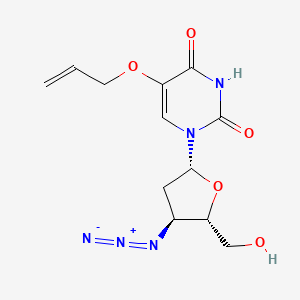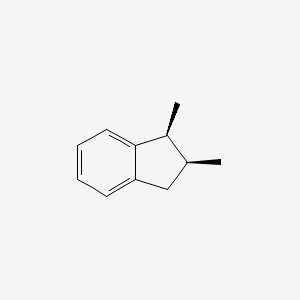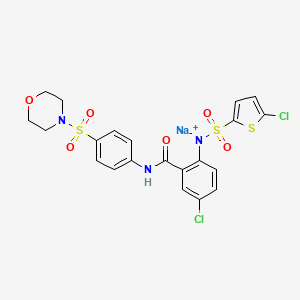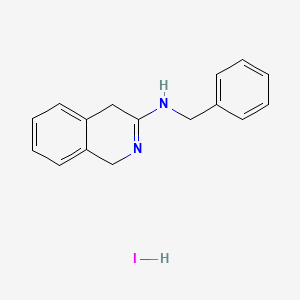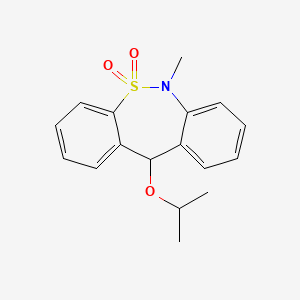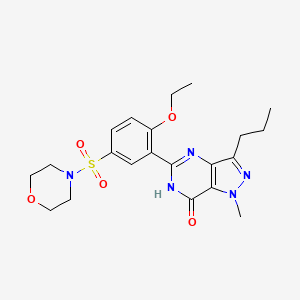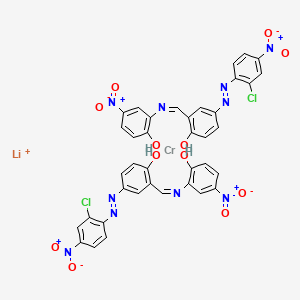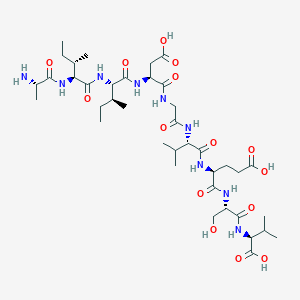
Fti1csy7CC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fti1csy7CC is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fti1csy7CC involves several steps, each requiring specific reaction conditions. The initial step typically involves the formation of a precursor compound, which is then subjected to various chemical reactions to yield this compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Key steps include the purification of intermediates and the final product using techniques such as distillation, crystallization, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Fti1csy7CC undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent unwanted side reactions.
Substitution Reactions: Halogenated solvents and catalysts like palladium on carbon are commonly used. These reactions are usually carried out at elevated temperatures to increase reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound. Substitution reactions often result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Fti1csy7CC has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of Fti1csy7CC involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Fti1csy7CC is unique compared to other similar compounds due to its distinct chemical structure and properties. Similar compounds include those with analogous functional groups or similar molecular weights. this compound often exhibits superior reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
1110659-69-2 |
|---|---|
Molekularformel |
C39H67N9O15 |
Molekulargewicht |
902.0 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H67N9O15/c1-10-19(7)30(48-38(61)31(20(8)11-2)47-32(55)21(9)40)37(60)43-23(14-27(53)54)33(56)41-15-25(50)45-28(17(3)4)36(59)42-22(12-13-26(51)52)34(57)44-24(16-49)35(58)46-29(18(5)6)39(62)63/h17-24,28-31,49H,10-16,40H2,1-9H3,(H,41,56)(H,42,59)(H,43,60)(H,44,57)(H,45,50)(H,46,58)(H,47,55)(H,48,61)(H,51,52)(H,53,54)(H,62,63)/t19-,20-,21-,22-,23-,24-,28-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
FYFXBRFAAAFQMQ-BOYUFBNPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



